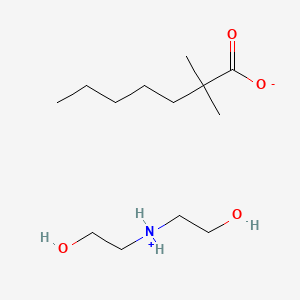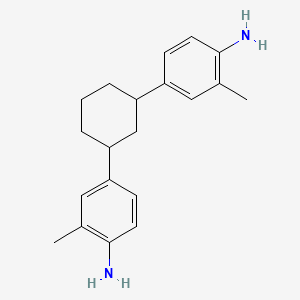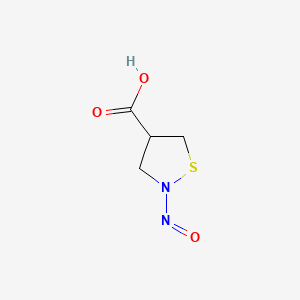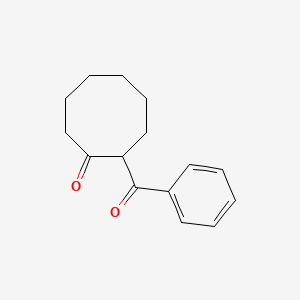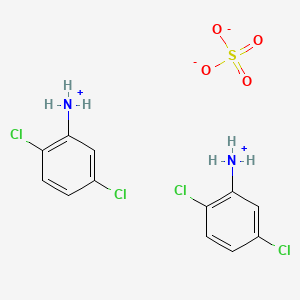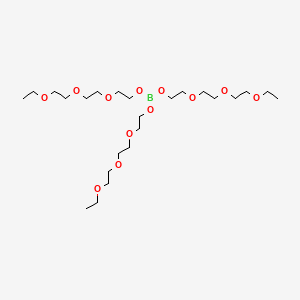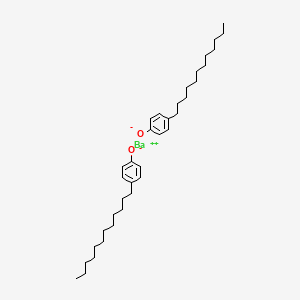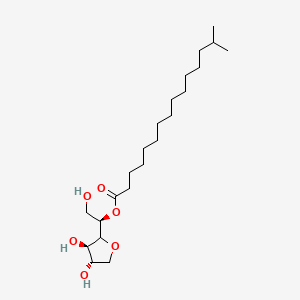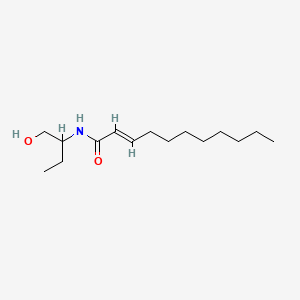
N-(1-(Hydroxymethyl)propyl)undecenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(Hydroxymethyl)propyl)undecenamide: is an organic compound with the molecular formula C15H29NO2 It is characterized by the presence of a hydroxymethyl group attached to a propyl chain, which is further connected to an undecenamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(Hydroxymethyl)propyl)undecenamide typically involves the reaction of undecenoic acid with 1-(hydroxymethyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Undecenoic Acid+1-(Hydroxymethyl)propylamine→this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as toluene or ethanol, and the product is purified through techniques like distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-(Hydroxymethyl)propyl)undecenamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the undecenamide moiety can be reduced to form a saturated amide.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-(1-(Carboxymethyl)propyl)undecenamide.
Reduction: Formation of N-(1-(Hydroxymethyl)propyl)undecanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(1-(Hydroxymethyl)propyl)undecenamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-(Hydroxymethyl)propyl)undecenamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the undecenamide moiety can interact with lipid membranes, potentially altering their properties and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- N-(1-(Hydroxymethyl)propyl)decanamide
- N-(1-(Hydroxymethyl)propyl)dodecenamide
- N-(1-(Hydroxymethyl)propyl)octenamide
Comparison: N-(1-(Hydroxymethyl)propyl)undecenamide is unique due to its specific chain length and the presence of a double bond in the undecenamide moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different chain lengths or saturation levels.
Eigenschaften
CAS-Nummer |
94023-78-6 |
|---|---|
Molekularformel |
C15H29NO2 |
Molekulargewicht |
255.40 g/mol |
IUPAC-Name |
(E)-N-(1-hydroxybutan-2-yl)undec-2-enamide |
InChI |
InChI=1S/C15H29NO2/c1-3-5-6-7-8-9-10-11-12-15(18)16-14(4-2)13-17/h11-12,14,17H,3-10,13H2,1-2H3,(H,16,18)/b12-11+ |
InChI-Schlüssel |
BRMCAMJOAYDCLR-VAWYXSNFSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/C(=O)NC(CC)CO |
Kanonische SMILES |
CCCCCCCCC=CC(=O)NC(CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



